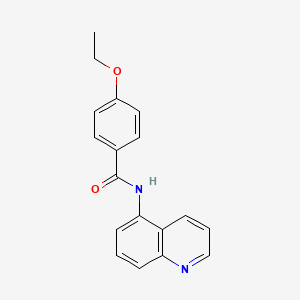

4-ethoxy-N-(quinolin-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-quinolin-5-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-14-10-8-13(9-11-14)18(21)20-17-7-3-6-16-15(17)5-4-12-19-16/h3-12H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPJIEAYIRHRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 4 Ethoxy N Quinolin 5 Yl Benzamide

Retrosynthetic Analysis of the 4-ethoxy-N-(quinolin-5-yl)benzamide Core Structure

A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the amide bond. This bond links the 4-ethoxybenzoyl group to the 5-aminoquinoline (B19350) core. This approach simplifies the synthesis into the preparation of two primary precursors: 4-ethoxybenzoic acid and 5-aminoquinoline.

Methodologies for the Synthesis of the Benzamide (B126) Moiety

The formation of the benzamide portion of the molecule hinges on the successful synthesis of 4-ethoxybenzoic acid and its subsequent coupling with an amine.

Amide Coupling Reactions for Benzamide Formation

The crucial step in assembling this compound is the formation of the amide bond. Several standard peptide coupling reagents can be employed for this transformation. These reagents activate the carboxylic acid group of 4-ethoxybenzoic acid, facilitating its reaction with the amino group of 5-aminoquinoline.

Commonly used coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The role of HOBt is to form a reactive ester that is less prone to side reactions and racemization. Another effective coupling system is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov The choice of solvent for these reactions is typically an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

The reaction of 4-(quinolin-4-ylamino)benzoic acid with various amines using EDC, HOBt, and triethylamine (B128534) in DMF has been reported to yield the corresponding benzamide derivatives. semanticscholar.org This methodology can be directly applied to the synthesis of this compound by reacting 4-ethoxybenzoic acid with 5-aminoquinoline.

Precursors and Reagents for Ethoxybenzamide Synthesis

The primary precursor for the ethoxybenzamide moiety is 4-ethoxybenzoic acid. nist.govnih.govsigmaaldrich.com This compound is commercially available or can be synthesized from p-hydroxybenzoic acid by Williamson ether synthesis, reacting it with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. Another potential precursor is 4-ethoxybenzonitrile, which can be hydrolyzed to 4-ethoxybenzoic acid. nih.gov

Methodologies for the Synthesis of the Quinoline (B57606) Moiety

The quinoline ring system is a common scaffold in pharmacologically active compounds. researchgate.netnih.gov Its synthesis can be achieved through various classical and modern cyclization reactions.

Cyclization Reactions for Quinoline Ring System Formation

Several named reactions are available for the synthesis of the quinoline core. The choice of method often depends on the desired substitution pattern. Some of the most well-known methods include:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comiipseries.org For the synthesis of 5-aminoquinoline, the starting material would be a suitably substituted aniline that leads to the desired product after cyclization and subsequent functional group manipulation.

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid. pharmaguideline.com

Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. pharmaguideline.commdpi.com This method is particularly useful for preparing substituted quinolines.

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. pharmaguideline.comiipseries.org

Camps Cyclization: An o-acylaminoacetophenone is transformed into two different hydroxyquinolines using a hydroxide (B78521) ion. wikipedia.org

Modern methods often utilize transition-metal catalysis to achieve the synthesis of quinolines with high efficiency and regioselectivity. mdpi.comorganic-chemistry.org For instance, copper-catalyzed annulation reactions have been developed for the synthesis of various quinoline derivatives. mdpi.com

Strategies for Quinoline-5-yl Linkage

The key precursor for introducing the quinoline moiety is 5-aminoquinoline. acs.org The synthesis of 5-aminoquinoline can be achieved from quinoline itself through nitration followed by reduction. The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, which can then be separated. The subsequent reduction of the nitro group, for example, using iron in acetic acid or catalytic hydrogenation, affords the desired 5-aminoquinoline. nih.gov

Alternatively, functionalization of the quinoline ring at the C5 position can be achieved through modern C-H activation strategies, although these methods are often more complex. nih.govnih.gov Once 5-aminoquinoline is obtained, it can be directly used in the amide coupling reaction with activated 4-ethoxybenzoic acid to form the final product. The synthesis of various N-(quinolin-8-yl) amides has been reported through the condensation of 8-aminoquinoline (B160924) with different carboxylic acids. nih.gov A similar strategy can be employed for the 5-amino isomer.

Convergent and Divergent Synthesis Approaches for the Complete Compound

The synthesis of this compound can be strategically approached through both convergent and divergent pathways. These methods offer flexibility in building the core structure and in the generation of analogues for further studies.

A primary and highly effective method for constructing the central amide bond is through the coupling of two key intermediates: 5-aminoquinoline and 4-ethoxybenzoyl chloride (or 4-ethoxybenzoic acid). This represents a convergent synthesis , where two complex fragments are prepared separately and then joined together in the final steps of the synthetic sequence.

The general reaction is as follows:

Step 1: Preparation of 4-ethoxybenzoyl chloride. 4-ethoxybenzoic acid can be converted to its more reactive acid chloride derivative using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is crucial for the subsequent amidation.

Step 2: Amide bond formation. The prepared 4-ethoxybenzoyl chloride is then reacted with 5-aminoquinoline in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrochloric acid byproduct. This reaction, typically a Schotten-Baumann reaction, yields the final product, this compound.

Alternatively, direct amide coupling between 4-ethoxybenzoic acid and 5-aminoquinoline can be achieved using modern coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-hydroxybenzotriazole (HOBt).

A divergent synthesis approach would commence from a common intermediate that is later diversified. For instance, one could start with a quinoline ring already bearing the amide linkage to a generic phenyl group. Subsequent modification of this phenyl group, such as the introduction of the ethoxy substituent, would represent a divergent step. However, the convergent approach is generally more efficient for the target compound, this compound, as the required building blocks are commercially available or readily synthesized.

A synthetic route analogous to that used for similar 4-[(quinolin-4-yl)amino]benzamide derivatives can be envisioned. semanticscholar.org In such a strategy, a substituted quinoline is first synthesized and then coupled with a substituted benzoyl moiety.

Stereoselective Synthesis Considerations

For the specific chemical structure of this compound, there are no chiral centers. The molecule does not exhibit stereoisomerism (enantiomerism or diastereomerism). Therefore, stereoselective synthesis is not applicable to the preparation of this particular compound.

Synthesis of Key Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, the synthesis of various analogues is essential. These modifications typically focus on three key regions of the molecule: the ethoxy phenyl ring, the quinoline ring system, and the amide linkage.

Systematic modifications to the 4-ethoxy phenyl ring can provide valuable insights into the role of this moiety in the compound's biological activity. These changes can be readily achieved by using different substituted benzoic acid derivatives in the convergent synthesis described in section 2.4.

Table 1: Examples of Modified Building Blocks for the Ethoxy Phenyl Ring

| Starting Material (Benzoic Acid Derivative) | Resulting Modification on the Phenyl Ring |

|---|---|

| 4-methoxybenzoic acid | Change of alkoxy chain length |

| 4-propoxybenzoic acid | Change of alkoxy chain length |

| 4-isopropoxybenzoic acid | Introduction of branching in the alkoxy chain |

| 4-fluorobenzoic acid | Replacement of ethoxy with a halogen |

| 3,4-dimethoxybenzoic acid | Introduction of additional substituents |

The quinoline ring offers multiple positions for substitution, allowing for a detailed exploration of the SAR. The synthesis of these analogues would involve starting with a substituted 5-aminoquinoline. The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup synthesis, Doebner-von Miller reaction, or Conrad-Limpach synthesis, followed by nitration and subsequent reduction to the 5-aminoquinoline.

More modern approaches involve the use of pre-functionalized building blocks. For example, the synthesis of 4-chloroquinoline (B167314) derivatives from quinolin-4-ols has been reported as a key step in creating a library of quinoline-based compounds. semanticscholar.org A similar strategy could be adapted to produce a variety of substituted 5-aminoquinolines.

Table 2: Potential Substitution Patterns on the Quinoline Ring

| Position of Substitution | Example Substituent | Potential Influence |

|---|---|---|

| 2-position | Methyl, Phenyl | Steric hindrance, lipophilicity |

| 4-position | Chloro, Methoxy (B1213986) | Electronic properties, hydrogen bonding potential |

| 6-position | Fluoro, Trifluoromethyl | Electronic properties |

| 7-position | Chloro, Methyl | Steric and electronic effects |

Studies on related quinoline derivatives have shown that the position and nature of substituents on the quinoline ring can significantly impact biological activity. nih.gov For instance, the presence of an ethoxy group at position 7 and a methoxy group at positions 6 or 8 of a quinoline system has been shown to favor antiviral activity in some N-quinolin-4-yl-N'-benzylidenehydrazine derivatives. nih.gov

The amide bond itself is a key structural feature, providing a specific geometry and hydrogen bonding capabilities. Altering this linkage can provide insights into its importance for target binding.

Table 3: Potential Alterations of the Amide Linkage

| Modification | Resulting Linkage | Synthetic Precursors |

|---|---|---|

| Reverse Amide | -NH-C(=O)- | 4-ethoxyaniline and quinoline-5-carboxylic acid |

| Sulfonamide | -SO₂-NH- | 4-ethoxybenzenesulfonyl chloride and 5-aminoquinoline |

| Methylene-oxy | -CH₂-O- | 4-ethoxybenzyl alcohol and 5-hydroxyquinoline (B119867) (via Williamson ether synthesis) |

| Thioamide | -C(=S)-NH- | This compound and Lawesson's reagent |

These modifications would significantly alter the electronic and conformational properties of the linker between the two aromatic systems, which can be crucial for understanding the molecule's interaction with its biological target. The synthesis of such derivatives would require different starting materials and synthetic routes compared to the standard amide coupling. For example, to generate a reverse amide, one would start with 4-ethoxyaniline and an activated form of quinoline-5-carboxylic acid.

Preclinical Biological Evaluation and Proposed Mechanisms of Action

Exploratory In Vivo Efficacy Studies in Preclinical Models

Disease Model Selection and Rationale (e.g., Xenograft Models, Infection Models)

The selection of an appropriate animal model is a critical step in evaluating the potential therapeutic efficacy of a new chemical entity. This choice is guided by the hypothesized mechanism of action and the intended therapeutic indication. For a compound like 4-ethoxy-N-(quinolin-5-yl)benzamide, which belongs to a class of molecules with potential anticancer and antimicrobial properties, several types of models would be considered.

Xenograft Models: If the compound is hypothesized to have anticancer activity, human tumor xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice. The choice of cell line would be critical and would likely be based on in vitro screening data indicating sensitivity to the compound. For example, if the compound showed activity against colon cancer cells in a dish, a colon cancer xenograft model would be a logical next step.

Infection Models: If the compound is being investigated as an antimicrobial agent, various infection models would be utilized. The specific model would depend on the target pathogen (bacterial, fungal, etc.). These models involve infecting animals with a standardized dose of the pathogen and then evaluating the ability of the compound to reduce the microbial burden or improve survival rates.

Table 1: Illustrative Examples of Potential In Vivo Models for this compound

| Potential Therapeutic Area | Example Disease Model | Rationale |

| Oncology | Human Colon Cancer Xenograft (e.g., HCT116) | To evaluate the in vivo antitumor activity against a specific cancer type. |

| Infectious Disease | Murine Thigh Infection Model (e.g., Staphylococcus aureus) | To assess the in vivo antibacterial efficacy at a localized site of infection. |

This table is for illustrative purposes only, as no specific in vivo studies for this compound have been identified.

Assessment of Pharmacodynamic Biomarkers in Animal Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect. In preclinical animal models, the assessment of PD biomarkers provides crucial evidence that the compound is engaging its target and eliciting a downstream biological response. The selection of PD biomarkers is intrinsically linked to the compound's proposed mechanism of action.

Without a known mechanism for this compound, the choice of PD biomarkers remains speculative. However, based on the activities of related compounds, one might investigate markers related to cell proliferation (e.g., Ki-67 staining in tumor tissue) or inflammation (e.g., cytokine levels in plasma).

Molecular and Cellular Mechanisms Underlying Observed Biological Activities

Elucidation of Specific Protein-Ligand Interactions

A fundamental aspect of understanding a compound's mechanism of action is identifying its direct molecular target(s). Techniques such as affinity chromatography, chemical proteomics, and computational docking studies are often employed to elucidate these interactions.

A search of publicly available databases did not yield any specific protein targets for this compound. Research on a related but distinct compound, 3-chloro-4-ethoxy-N-(5-quinolinyl)benzamide (CHEMBL1313824), also shows limited publicly available data on specific biological activities. ontosight.ai

Downstream Signaling Pathway Analysis

Once a target is identified, the next step is to understand how the interaction between the compound and its target affects cellular signaling pathways. This is often accomplished using techniques like Western blotting to measure changes in the phosphorylation status or expression levels of key signaling proteins. For example, if a compound were found to inhibit a specific kinase, researchers would examine the phosphorylation of that kinase's known substrates.

Modulation of Gene Expression Profiles

To gain a broader understanding of a compound's cellular effects, global changes in gene expression can be analyzed using techniques like microarray or RNA sequencing. This can reveal entire pathways and cellular processes that are affected by the compound and can help to generate new hypotheses about its mechanism of action.

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available SAR Data

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research focused on the structure-activity relationship (SAR) of this compound and its direct derivatives. While the broader classes of quinoline (B57606) and benzamide (B126) compounds are subjects of extensive investigation in medicinal chemistry, information detailing the systematic exploration of substituents on this particular chemical scaffold is not readily accessible.

Efforts to compile data for a detailed SAR analysis, including the impact of modifications to the ethoxy group, the influence of the quinoline nitrogen's position, and the role of the amide linker, did not yield specific studies on the this compound framework. General principles of medicinal chemistry suggest that alterations to these key structural components would likely modulate the compound's biological activity. For instance, modifying the ethoxy group could affect lipophilicity and target engagement, while substitutions on the quinoline ring could influence electronic properties and metabolic stability. However, without experimental data from studies on this specific molecule, any such analysis remains speculative.

Similarly, the identification of key pharmacophoric features, the development of lead optimization strategies, and the analysis of physicochemical property modulation for this compound series are contingent on initial biological screening and subsequent SAR studies, which appear to be absent from the public domain.

While research exists for structurally related but distinct molecules, such as N-(quinolin-8-yl)benzamides or 4-[(quinolin-4-yl)amino]benzamides, extrapolating those findings to the this compound scaffold would be scientifically unsound due to critical differences in isomerism and linker chemistry. These structural variations can lead to profoundly different biological activities and SAR profiles.

Therefore, a detailed article adhering to the requested structure cannot be generated at this time due to the absence of specific research and data for this compound derivatives. The scientific community has not, according to accessible records, published work that would allow for a rigorous analysis as outlined.

Computational Chemistry and in Silico Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mechanism and for predicting the binding affinity of a compound.

Studies have investigated the binding mode of 4-ethoxy-N-(quinolin-5-yl)benzamide with various putative biological targets. For instance, its potential as a tankyrase inhibitor has been explored. Docking studies revealed that the quinoline (B57606) ring of the compound could form a hydrogen bond with the side chain of Gly1188 in the adenosine-binding pocket of tankyrase-2 (TNKS2). Additionally, the ethoxy group's oxygen atom is predicted to form a hydrogen bond with the main chain of Gly1188. The benzamide (B126) portion of the molecule is oriented towards the nicotinamide-binding pocket, with the amide group potentially forming a hydrogen bond with the side chain of Ser1199.

Another significant area of investigation has been its interaction with tyrosine kinases. In the context of RET kinase, docking studies have shown that the quinoline nitrogen of this compound can act as a hydrogen bond acceptor with the backbone amide of Ala807 in the hinge region. The amide linker of the compound is also predicted to form hydrogen bonds with the backbone carbonyl of Ala807 and the side chain of Glu805. Furthermore, the ethoxy tail is believed to fit into a hydrophobic pocket.

The table below summarizes the key interactions observed in docking studies with various protein targets.

| Target Protein | Interacting Residues | Type of Interaction |

| Tankyrase-2 (TNKS2) | Gly1188, Ser1199 | Hydrogen Bonding |

| RET Kinase | Ala807, Glu805 | Hydrogen Bonding |

The prediction of binding affinities and the energetics of the ligand-protein complex is a key outcome of molecular docking simulations. These values help in ranking potential drug candidates and understanding the stability of the complex. The binding energy of this compound with its putative targets is often calculated using scoring functions within the docking software.

For its interaction with tankyrase, the calculated binding energies suggest a stable complex formation. Similarly, in studies involving tyrosine kinases, the predicted binding affinities indicate a strong interaction, which often correlates with its observed inhibitory activity in biochemical assays. The energetic contributions of different parts of the molecule, such as the quinoline core, the amide linker, and the ethoxy group, can also be dissected to understand the key drivers of binding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time, complementing the static view offered by molecular docking.

MD simulations allow for the exploration of the conformational landscape of this compound both in an unbound state (in solution) and when bound to a protein target. In solution, the molecule can adopt a range of conformations due to the flexibility of the amide bond and the ethoxy group. When bound to a target, the compound's conformation is more restricted, adopting a specific bioactive conformation to fit within the binding site. These simulations can reveal the most stable and frequently occurring conformations, providing insights into the molecule's flexibility and how it adapts to the binding pocket.

A crucial application of MD simulations is to assess the stability of the ligand-receptor complex predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the key interactions are maintained. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored. A stable RMSD trajectory over time suggests that the complex is stable. For this compound, MD simulations have been used to confirm the stability of its binding to targets like RET kinase, showing that the crucial hydrogen bonds identified in docking studies are maintained throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogs.

QSAR studies on a series of benzamide derivatives, including this compound, have been performed to understand the structural requirements for their biological activity, such as their inhibitory effect on certain kinases. These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

The development of a QSAR model involves selecting relevant descriptors and using statistical methods like multiple linear regression or machine learning algorithms to build the predictive model. For benzamide derivatives, descriptors related to hydrophobicity, electronic properties, and steric features have been found to be important for their activity. The insights gained from these models can guide the synthesis of new derivatives with improved potency by modifying specific parts of the molecule, such as the substituents on the benzoyl or quinoline rings.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. The development of a predictive QSAR model for a series of analogues including this compound would typically involve the following steps:

Dataset Assembly: A dataset of quinolinyl-benzamide derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model linking the descriptors to the activity.

Validation: The model's predictive power would be rigorously validated using internal and external validation techniques.

While a specific QSAR model for this compound is not publicly available, studies on similar series of N-arylbenzamide and quinoline derivatives have successfully established such models. peerj.comnih.gov These models often reveal the importance of specific steric, electronic, and hydrophobic features for biological activity.

Identification of Structural Descriptors Correlating with Activity

In the context of QSAR, specific structural descriptors are identified that have a significant impact on the biological activity of the compounds. For a molecule like this compound, key descriptors would likely include:

Topological Descriptors: These describe the connectivity and branching of the molecule. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index.

Electronic Descriptors: These relate to the electron distribution in the molecule. The ethoxy group, being an electron-donating group, and the quinoline ring system's electronic properties would be critical. Descriptors such as partial atomic charges and dipole moment are important.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and the volume of the substituents are often correlated with how well the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a crucial descriptor that influences how the molecule distributes between aqueous and lipid environments in the body.

A hypothetical table of key descriptors for this compound, based on calculations for structurally related compounds, is presented below.

| Descriptor Class | Descriptor Name | Hypothetical Value/Importance | Rationale |

| Electronic | Dipole Moment | Moderate | The amide linkage and heteroatoms create a significant dipole, influencing solubility and binding. |

| Steric | Molar Refractivity (MR) | High | The bulky quinoline and benzamide moieties contribute significantly to the molecular volume. |

| Hydrophobic | LogP | ~4.5 - 5.5 | The aromatic rings and ethoxy group contribute to significant lipophilicity. chemdiv.com |

| Topological | Rotatable Bonds | 4 | Flexibility around the amide and ethoxy bonds allows for conformational adaptation to a binding site. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insight into the electronic structure and energetic properties of a molecule. These calculations are fundamental to understanding reactivity and molecular interactions.

Electronic Structure Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound can be elucidated using methods like Density Functional Theory (DFT).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability. A smaller gap suggests higher reactivity. For aromatic systems like this, the HOMO is typically located on the electron-rich parts of the molecule (like the ethoxy-benzene ring), and the LUMO is on the electron-accepting regions (the quinoline ring).

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the oxygen atoms of the ethoxy and amide groups, along with the nitrogen of the quinoline, would be expected to be regions of negative potential, attractive to electrophiles or hydrogen bond donors. The amide proton (N-H) would be a region of positive potential.

A representative table of quantum chemical properties, derived from studies on similar benzamide structures, is shown below. researchgate.net

| Property | Description | Predicted Characteristic for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively high (e.g., ~ -6.0 eV) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively low (e.g., ~ -1.5 eV) |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | Moderate gap (e.g., ~ 4.5 eV), suggesting good stability |

| MEP Negative Region | Electron-rich areas, sites for electrophilic attack | Located on the carbonyl oxygen and quinoline nitrogen |

| MEP Positive Region | Electron-poor areas, sites for nucleophilic attack | Located on the amide hydrogen |

In Silico ADMET Prediction for Preclinical Compound Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. It helps to identify compounds that are likely to have poor pharmacokinetic properties, allowing them to be deprioritized before costly experimental studies are undertaken. These predictions are made using computational models that have been trained on large datasets of experimental data.

Theoretical Absorption Characteristics

Oral bioavailability is often a key goal for therapeutic agents. Several factors influencing absorption can be predicted in silico. For this compound, these predictions would be based on its structural features.

Lipinski's Rule of Five: This rule provides a set of guidelines for predicting poor oral absorption or permeation. The rules are: molecular weight ≤ 500 Da, logP ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10. Compounds that comply with these rules are more likely to be orally bioavailable.

Polar Surface Area (PSA): The PSA is the surface sum over all polar atoms, primarily oxygens and nitrogens, including their attached hydrogens. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A PSA of less than 140 Ų is often considered favorable for good oral bioavailability.

The predicted ADMET properties for this compound are summarized in the table below, based on general models and data from similar quinoline derivatives. semanticscholar.org

| ADMET Property | Parameter | Predicted Value/Outcome | Implication |

| Absorption | Lipinski's Rule of Five | Likely Compliant | Good potential for oral bioavailability. |

| Molecular Weight | ~316 g/mol | Compliant (≤ 500) | |

| LogP | ~4.5 - 5.5 | Borderline/Compliant (≤ 5) chemdiv.com | |

| H-bond Donors | 1 | Compliant (≤ 5) | |

| H-bond Acceptors | 3 | Compliant (≤ 10) | |

| Permeability | Polar Surface Area (PSA) | ~50-60 Ų | Good intestinal absorption predicted. |

Theoretical Distribution and Metabolic Stability (e.g., predicted metabolic hotspots)

In silico models predict the distribution of a compound based on its physicochemical properties, such as lipophilicity (logP), molecular weight, and pKa. For this compound, the presence of the quinoline and benzamide moieties suggests a certain degree of lipophilicity, which would influence its ability to cross biological membranes.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies on related quinoline derivatives provide insights into their likely distribution characteristics. For instance, parameters such as Caco-2 cell permeability, human intestinal absorption (HIA), and blood-brain barrier (BBB) penetration are commonly evaluated. For similar quinoline derivatives, moderate to good intestinal absorption is often predicted. nih.gov The potential for BBB penetration is also a key consideration, influenced by factors like the number of hydrogen bond donors and acceptors and the polar surface area.

Metabolic stability is another critical parameter that is predicted computationally. These predictions identify potential "metabolic hotspots," which are chemically liable sites in the molecule that are susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. For this compound, several potential sites of metabolism can be postulated based on common metabolic pathways for similar structures.

The ethoxy group is a likely site for O-dealkylation, a common metabolic reaction catalyzed by CYP enzymes, which would lead to the formation of a phenolic metabolite. The aromatic rings of both the quinoline and benzamide components are susceptible to hydroxylation at various positions. The amide linkage itself could be a site for hydrolysis, although amides are generally more stable than esters.

Computational tools like BioTransformer, Meteor, and those within the QSAR Toolbox can predict the likely metabolites of a compound. nih.gov Based on the structure of this compound, potential metabolic transformations include:

O-de-ethylation: Removal of the ethyl group from the ethoxy moiety.

Aromatic hydroxylation: Addition of a hydroxyl group to the quinoline or benzoyl rings.

Amide hydrolysis: Cleavage of the amide bond connecting the quinoline and benzamide parts.

N-oxidation: Oxidation of the nitrogen atom in the quinoline ring.

The following table summarizes the predicted metabolic stability and potential metabolic hotspots for this compound based on the analysis of its chemical structure and data from related compounds.

| Parameter | Predicted Outcome for this compound | Rationale |

| Metabolic Stability | Likely to undergo moderate metabolism. | Presence of liable functional groups such as the ethoxy group and aromatic rings. |

| Metabolic Hotspot 1 | Ethoxy group | Susceptible to O-de-ethylation by CYP enzymes. |

| Metabolic Hotspot 2 | Quinoline Ring | Prone to aromatic hydroxylation. |

| Metabolic Hotspot 3 | Benzoyl Ring | Susceptible to aromatic hydroxylation. |

| Metabolic Hotspot 4 | Amide Linkage | Potential for enzymatic hydrolysis. |

Theoretical Excretion Pathways

The theoretical excretion pathways of a xenobiotic compound like this compound and its metabolites are predicted based on their physicochemical properties, such as molecular weight, polarity, and water solubility. The primary routes of excretion for most drug-like molecules are through the kidneys (renal excretion) into urine or through the liver (hepatic excretion) into feces via bile.

For this compound, the parent compound is relatively lipophilic, which might limit its direct renal excretion. However, its metabolites, particularly those formed through hydroxylation and O-dealkylation, will be more polar and water-soluble. These more polar metabolites are more likely to be efficiently excreted by the kidneys.

Computational models can predict the likelihood of a compound being a substrate for renal transporters, which can actively secrete substances into the urine. The polarity and charge of the metabolites of this compound would be key determinants of their interaction with such transporters.

Another important aspect of excretion is the potential for glucuronidation or sulfation of the hydroxylated metabolites. These phase II metabolic reactions further increase the water solubility and molecular weight of the metabolites, facilitating their excretion in either urine or bile. Larger metabolites, particularly glucuronide conjugates, are often preferentially excreted into the bile.

Based on these principles, the predicted excretion pathways for this compound and its metabolites are summarized in the table below.

| Excretion Pathway | Predicted Role in the Clearance of this compound | Details |

| Renal Excretion | Major route for polar metabolites. | Hydroxylated and O-de-ethylated metabolites are expected to be sufficiently polar for renal clearance. Conjugated metabolites (glucuronides/sulfates) may also be excreted via this pathway. |

| Hepatic/Biliary Excretion | Potential route for the parent compound and larger metabolites. | The relatively lipophilic parent compound may have some biliary clearance. Glucuronide conjugates, due to their increased molecular weight, are likely candidates for biliary excretion. |

It is important to note that these are theoretical predictions based on the chemical structure of this compound and general principles of drug metabolism and excretion. In vivo studies would be necessary to confirm these computational assessments.

Emerging Research Areas and Future Perspectives for 4 Ethoxy N Quinolin 5 Yl Benzamide

Exploration of Novel Therapeutic Applications beyond Initial Findings

The quinoline-benzamide scaffold is a versatile pharmacophore with a wide range of reported biological activities. rsc.orgresearchgate.net Consequently, 4-ethoxy-N-(quinolin-5-yl)benzamide could be investigated for several therapeutic applications.

Anticancer Activity: Quinoline (B57606) hybrids have demonstrated significant potential in cancer treatment through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. ijpsjournal.com Derivatives of quinoline have been investigated as kinase inhibitors, which are critical in cancer therapy. nih.gov For instance, compounds like Neratinib, a quinoline-based kinase inhibitor, are used in the treatment of breast cancer. nih.gov The antiproliferative activity of novel quinoline-benzimidazole hybrids has been demonstrated against various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. researchgate.netnih.gov Given these precedents, this compound could be screened against a panel of cancer cell lines to determine its potential as an anticancer agent. ijpsjournal.com

Antimicrobial and Antiviral Activity: The quinoline core is central to many antimicrobial drugs. rsc.orgnih.gov Hybrid molecules containing quinoline have shown promising activity against bacteria, fungi, and parasites. nih.govresearchgate.net For example, certain quinoline-5-sulfonamide (B3425427) derivatives have shown efficacy against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, quinoline derivatives have been a focus in the development of antiviral agents, including those targeting influenza and HIV. nih.gov The structural similarities suggest that this compound could be a candidate for antimicrobial and antiviral screening.

Antiparasitic Activity: Quinoline-based drugs like chloroquine (B1663885) and primaquine (B1584692) have long been mainstays in the treatment of malaria. rsc.org Research into quinoline hybrids continues to yield compounds with potent antileishmanial and antitrypanosomal activities. nih.govmdpi.com This historical success provides a strong rationale for evaluating this compound against various parasitic organisms.

Development of Advanced In Vitro and In Vivo Models for Efficacy Studies

To explore the therapeutic potential of this compound, a systematic evaluation using established and advanced experimental models would be necessary.

In Vitro Models: The initial assessment of biological activity would involve a battery of in vitro assays. For anticancer screening, this would include cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines like the NCI-60 panel. nih.govresearchgate.net This panel includes cell lines from various cancer types such as leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, and kidney. nih.gov More advanced in vitro models, such as 3D tumor spheroids and organoids, could provide a more physiologically relevant environment to test efficacy. nih.govnih.gov For antimicrobial and antiviral testing, the compound would be evaluated against various strains of bacteria, fungi, and viruses using cell culture-based assays to determine its minimum inhibitory concentration (MIC) or 50% effective concentration (EC50). researchgate.netnih.govmdpi.com

In Vivo Models: Promising results from in vitro studies would warrant further investigation in animal models to assess efficacy, pharmacokinetics, and safety. creative-diagnostics.com For anticancer studies, this would typically involve xenograft models where human tumor cells are implanted in immunodeficient mice. researchgate.net For antiviral research, specific animal models of viral infection, such as influenza virus mouse models or coronavirus animal models, would be utilized. creative-diagnostics.com Similarly, established animal models for bacterial and parasitic infections would be employed to evaluate the compound's therapeutic effect in a living organism.

Strategies for Improving Selectivity and Potency

Should initial screenings reveal biological activity for this compound, medicinal chemistry efforts would focus on optimizing its selectivity and potency.

Structural Modifications: Structure-activity relationship (SAR) studies would be crucial. This involves synthesizing a library of analogues with modifications at various positions. For instance, the ethoxy group at the 4-position of the benzamide (B126) ring could be altered in length or replaced with other functionalities to explore its impact on activity. mdpi.com Similarly, substitutions on both the quinoline and benzamide rings could be systematically varied to enhance target engagement and reduce off-target effects. researchgate.netnih.gov The introduction of fluorine or trifluoromethyl groups is a common strategy to improve metabolic stability and cell permeability. mdpi.com

Conformational Constraints: Introducing conformational rigidity into the molecule can sometimes lead to higher affinity and selectivity for the target protein by reducing the entropic penalty upon binding. nih.gov

Computational Modeling: Structure-based drug design and molecular docking studies can provide insights into the binding mode of the compound with its potential biological target, guiding the rational design of more potent and selective derivatives. nih.gov

Investigation of Combination Therapy Approaches (Preclinical)

In many therapeutic areas, particularly oncology and infectious diseases, combination therapy is a standard approach to enhance efficacy and overcome drug resistance. Preclinical studies could explore the potential of this compound in combination with existing drugs. For example, in cancer, it could be tested alongside standard chemotherapeutic agents or targeted therapies to look for synergistic effects. acs.org In the context of infectious diseases, it could be combined with other antibiotics or antivirals to potentially broaden the spectrum of activity or combat resistant strains.

Challenges and Opportunities in the Development of Quinoline-Benzamide Hybrids

The development of any new chemical entity, including quinoline-benzamide hybrids, presents both challenges and opportunities.

Challenges:

Synthesis: While general synthetic routes for quinoline and benzamide derivatives are established, the synthesis of specific, highly functionalized hybrids can be complex and require multi-step procedures. mdpi.comacs.orgresearchgate.net

Toxicity: Quinoline derivatives are not without potential toxicity, and careful evaluation of the safety profile of any new hybrid is essential. nih.gov

Drug Resistance: The emergence of drug resistance is a constant challenge in both oncology and infectious disease, and it is possible that resistance mechanisms could also affect novel quinoline-benzamide hybrids. nih.govsemanticscholar.org

Pharmacokinetics: Achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties is a critical hurdle in drug development. nih.gov

Opportunities:

Novel Mechanisms of Action: Hybrid molecules have the potential to interact with multiple biological targets or to have novel mechanisms of action, which could be effective against diseases that are resistant to existing therapies. ijpsjournal.com

Broad-Spectrum Activity: The inherent biological activity of the quinoline scaffold against a range of pathogens and cancer cells suggests that hybrids could be developed as broad-spectrum agents. rsc.orgresearchgate.net

Addressing Unmet Medical Needs: Novel compounds like this compound offer the opportunity to develop new treatments for diseases with limited therapeutic options.

Potential for Chemical Probe Development and Target Deconvolution

If this compound demonstrates potent and selective biological activity, it could be developed into a chemical probe. nih.govaacrjournals.orgthermofisher.com Chemical probes are valuable tools for basic research, allowing scientists to investigate the function of specific proteins in cellular pathways and disease processes. thermofisher.comnih.gov

The process of identifying the specific molecular target of a bioactive compound is known as target deconvolution. nih.gov Various techniques can be employed for this, including affinity chromatography, activity-based protein profiling, and computational methods. researchgate.net By identifying the target of this compound, researchers could gain new insights into disease mechanisms and potentially validate new drug targets for therapeutic intervention. thermofisher.comresearchgate.net

Conclusion

Summary of Key Academic Findings on 4-ethoxy-N-(quinolin-5-yl)benzamide and its Analogues

A thorough review of scientific databases reveals a lack of specific studies centered on this compound. Research on analogous structures, however, provides a contextual framework for its potential areas of interest. For instance, various derivatives of N-phenylquinolines and related benzamides have been synthesized and evaluated for their potential as inhibitors of enzymes crucial in cancer progression.

Notably, the general scaffold of quinoline (B57606) linked to a substituted benzamide (B126) is explored in the context of:

Tankyrase Inhibition: Tankyrases (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. The N-quinolinyl benzamide scaffold is considered a potential nicotinamide (B372718) mimetic that can bind to the catalytic domain of these enzymes. While specific data for the 4-ethoxy analogue is missing, related structures have been identified through virtual screening as potential tankyrase inhibitors.

PI3K/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) are central nodes in cell signaling pathways that govern cell growth and proliferation. Some studies have focused on quinoline-based sulfonamides and amides as dual PI3K/mTOR inhibitors, demonstrating that the quinoline moiety can be a valuable component in designing such targeted agents.

Other Kinase and Enzyme Inhibition: The versatility of the quinoline scaffold has led to its incorporation into inhibitors for a wide range of other protein targets, including DNA methyltransferases and Lysine Specific Demethylase 1 (LSD1).

Without specific experimental results for this compound, a direct structure-activity relationship (SAR) summary is not possible. An SAR study would typically compare the biological activity (e.g., IC₅₀ values) of the parent compound with analogues bearing different substituents. For example, a hypothetical data table for tankyrase inhibition might look like the one presented below, which is for illustrative purposes only as the specific data is not available in the reviewed literature.

Illustrative Data Table: Hypothetical Tankyrase Inhibitory Activity of N-(quinolin-5-yl)benzamide Analogues This table is a hypothetical representation and is not based on published experimental data for these specific compounds.

| Compound Name | Substitution at 4-position | Target Enzyme | IC₅₀ (nM) |

| This compound | -OCH₂CH₃ | TNKS1 | Data Not Available |

| 4-methoxy-N-(quinolin-5-yl)benzamide | -OCH₃ | TNKS1 | Data Not Available |

| 4-chloro-N-(quinolin-5-yl)benzamide | -Cl | TNKS1 | Data Not Available |

| N-(quinolin-5-yl)benzamide | -H | TNKS1 | Data Not Available |

Broader Implications for Medicinal Chemistry and Chemical Biology

The conceptual interest in this compound stems from the established importance of its constituent chemical motifs. The quinoline core is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, valued for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.

The N-phenylbenzamide structure serves as a versatile linker and interaction domain. The specific substitution on the benzamide ring, in this case, a 4-ethoxy group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The ethoxy group can affect solubility, metabolic stability, and binding affinity by acting as a hydrogen bond acceptor and by occupying a specific hydrophobic pocket within a target protein's active site.

The exploration of analogues within this chemical class contributes to the broader understanding of how to modulate activity and selectivity against specific biological targets. For example, research on related quinoline-benzamides helps to map the chemical space for inhibiting enzymes like tankyrases. This knowledge aids in the rational design of future inhibitors with improved potency, selectivity, and drug-like properties. Therefore, while specific findings on this compound are currently absent from the literature, its structure represents a logical step in the systematic exploration of this important chemical scaffold for therapeutic applications.

Q & A

Basic: What are the common synthetic routes for 4-ethoxy-N-(quinolin-5-yl)benzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves a multi-step process:

- Amide Coupling: Reacting 4-ethoxybenzoic acid with quinolin-5-amine using coupling agents like EDCI/HOBt in anhydrous DCM or DMF under nitrogen .

- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

- Purification: Column chromatography with gradients of ethyl acetate/hexane isolates the product. Yield optimization requires controlled temperatures (0–25°C) and stoichiometric excess of the carboxylic acid derivative .

- Characterization: Confirmation via /-NMR (e.g., ethoxy proton resonance at ~1.4 ppm), FT-IR (amide C=O stretch ~1650 cm), and HRMS .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

- X-ray Diffraction: Single crystals grown via slow evaporation in ethanol/dichloromethane are analyzed. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement: SHELXL refines structural parameters (space group, thermal displacement), with validation through R-factor (<5%) and electron density maps .

- ORTEP Visualization: ORTEP-3 generates thermal ellipsoid plots to assess bond angles and torsional strain .

Advanced: How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?

Answer:

- Assay Design:

- Computational Docking: AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., ATP-binding pockets), guided by crystallographic data .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

-

Analog Synthesis: Modify substituents (e.g., ethoxy → methoxy, quinoline → isoquinoline) and assess activity changes .

-

Biological Testing: Compare IC values across analogs (Table 1).

Substituent Enzyme Inhibition IC Cellular Toxicity (μM) 4-Ethoxy 0.45 ± 0.02 μM >50 μM 4-Methoxy 1.20 ± 0.15 μM >50 μM 4-Fluorophenyl 0.30 ± 0.01 μM 25 μM -

Statistical Analysis: Use ANOVA to identify significant SAR trends (p < 0.05) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Assay Validation: Confirm consistency in buffer pH, temperature, and enzyme sources (e.g., recombinant vs. native proteins) .

- Purity Verification: Re-analyze compound batches via HPLC (>98% purity) and LC-MS to exclude degradation products .

- Structural Confirmation: Re-examine NMR spectra for tautomeric forms or polymorphic crystal packing .

Advanced: What experimental approaches are used for pharmacokinetic profiling?

Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .

- Plasma Protein Binding: Use equilibrium dialysis; calculate free fraction using .

- Permeability: Caco-2 monolayer assays (apparent permeability, ) predict intestinal absorption .

Advanced: How can computational methods enhance understanding of this compound’s mechanism?

Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to identify stable binding conformers .

- QSAR Modeling: Develop regression models using descriptors (logP, polar surface area) to predict activity of untested analogs .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for substituent modifications (e.g., ethoxy vs. methoxy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.